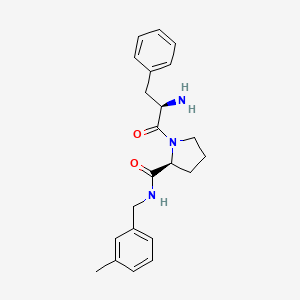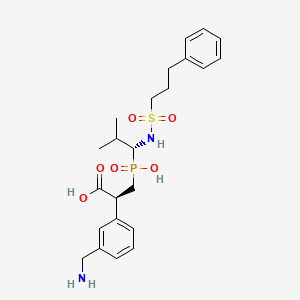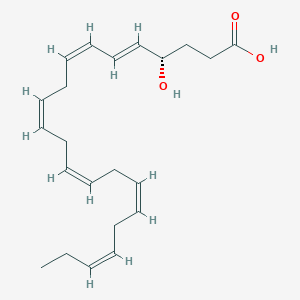
(813C)octanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(813C)octanoic acid, also known as caprylic acid, is a saturated fatty acid and a carboxylic acid with the structural formula CH₃(CH₂)₆COOH. It is an eight-carbon compound, hence the ‘octa’ in its name. In its pure form, it is a colorless liquid that is slightly soluble in water but very soluble in organic solvents. Octanoic acid is found naturally in the milk of various mammals and is a minor component of coconut oil and palm kernel oil .
准备方法
Synthetic Routes and Reaction Conditions
Octanoic acid can be synthesized through the oxidation of the corresponding alkene or organometallic compounds. The process involves oxidative cleavage of the molecule with a suitable oxidizing agent . Another method involves the hydrolysis of octanoyl chloride, which is prepared by reacting octanoic acid with thionyl chloride.
Industrial Production Methods
Industrially, octanoic acid is primarily produced by the oxidation of octanol or by the hydrolysis of octanoyl chloride. It can also be extracted from plant and animal fats and oils .
化学反应分析
Types of Reactions
Octanoic acid undergoes various chemical reactions, including:
Oxidation: Octanoic acid can be oxidized to produce carbon dioxide and water.
Reduction: It can be reduced to octanol using reducing agents like lithium aluminum hydride.
Esterification: Reacting octanoic acid with alcohols in the presence of an acid catalyst forms esters.
Substitution: It can undergo substitution reactions to form derivatives like octanoyl chloride.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts for Esterification: Sulfuric acid, hydrochloric acid.
Major Products
Oxidation: Carbon dioxide and water.
Reduction: Octanol.
Esterification: Octanoate esters.
Substitution: Octanoyl chloride.
科学研究应用
Octanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various chemicals and esters.
Biology: Studied for its antimicrobial properties against bacteria and fungi.
Medicine: Employed as a dietary supplement and in the treatment of epilepsy by inducing ketosis.
Industry: Used in the production of perfumes, dyes, and PVC heat stabilizers
作用机制
The mechanism of action of octanoic acid involves its interaction with cellular membranes, leading to increased permeability and disruption of membrane integrity. This action is particularly effective against microbial cells, making it a potent antimicrobial agent. In the context of epilepsy treatment, octanoic acid induces ketosis, which has been shown to reduce the frequency and severity of seizures .
相似化合物的比较
Octanoic acid is similar to other medium-chain fatty acids such as hexanoic acid (caproic acid) and decanoic acid (capric acid). octanoic acid is unique due to its optimal chain length, which balances solubility and antimicrobial efficacy. Similar compounds include:
Hexanoic acid (caproic acid): Six-carbon fatty acid.
Heptanoic acid (enanthic acid): Seven-carbon fatty acid.
Nonanoic acid (pelargonic acid): Nine-carbon fatty acid.
Decanoic acid (capric acid): Ten-carbon fatty acid
Octanoic acid’s unique properties make it particularly effective in applications requiring antimicrobial activity and solubility in organic solvents.
属性
CAS 编号 |
287111-08-4 |
|---|---|
分子式 |
C8H16O2 |
分子量 |
145.20 g/mol |
IUPAC 名称 |
(813C)octanoic acid |
InChI |
InChI=1S/C8H16O2/c1-2-3-4-5-6-7-8(9)10/h2-7H2,1H3,(H,9,10)/i1+1 |
InChI 键 |
WWZKQHOCKIZLMA-OUBTZVSYSA-N |
手性 SMILES |
[13CH3]CCCCCCC(=O)O |
杂质 |
hexanoic acid; heptanoic acid; nonanoic acid; decanoic acid; valproic acid; methyl octanoate; ethyl octanoate; methyl decanoate; undecan-2-one; 5-butyltetrahydrofuran-2-one (gamma-hydroxyoctanoic acid lactone) |
规范 SMILES |
CCCCCCCC(=O)O |
沸点 |
463.5 °F at 760 mmHg (NTP, 1992) 239 °C |
颜色/形态 |
SOLIDIFIES TO LEAFY CRYSTALS WHEN COLD Colorless Oily liquid |
密度 |
0.91 (USCG, 1999) - Less dense than water; will float 0.910 at 20 °C/4 °C 0.91 |
闪点 |
230 °F (NTP, 1992) 270 °F 130 °C (open cup) 270 °F. |
熔点 |
61 to 62 °F (NTP, 1992) 16.5 °C |
物理描述 |
Octanoic acid appears as a colorless to light yellow liquid with a mild odor. Burns, but may be difficult to ignite. Corrosive to metals and tissue. Liquid Liquid; Liquid, Other Solid Colorless to light yellow liquid with a mild odor; Insoluble in water; [CAMEO] May solidify when used or stored below room temperature; [CHEMINFO] colourless, oily liquid/slight, unpleasant odou |
相关CAS编号 |
15696-43-2 (unspecified lead salt) 16577-52-9 (lithium salt) 18312-04-4 (unspecified zirconium salt) 1912-83-0 (tin(+2) salt) 1984-06-1 (hydrochloride salt) 20195-23-7 (unspecified chromium salt) 20543-04-8 (unspecified copper salt) 2191-10-8 (cadmium salt) 3130-28-7 (iron(+3) salt) 3890-89-9 (copper(+2) salt) 4696-54-2 (barium salt) 4995-91-9 (nickel(+2) salt) 5206-47-3 (zirconium(+4) salt) 557-09-5 (zinc salt) 5972-76-9 (ammonium salt) 6028-57-5 (aluminum salt) 60903-69-7 (La(+3) salt) 6107-56-8 (calcium salt) 6427-90-3 (chromium(+2) salt) 6535-19-9 (unspecified manganese salt) 6535-20-2 (unspecified iron salt) 6700-85-2 (cobalt salt) 67816-08-4 (Ir(+3) salt) 68957-64-2 (Ru(+3) salt) 7319-86-0 (lead(+2) salt) 7435-02-1 (unspecified Ce salt) 764-71-6 (potassium salt) |
溶解度 |
less than 1 mg/mL at 64 °F (NTP, 1992) Very slightly sol in water (0.068 g/100 g at 20 °C); freely sol in alcohol, chloroform, ether, carbon disulfide, petroleum ether, glacial acetic acid Miscible in ethanol, chloroform, acetonitrile In water 789 mg/L at 30 °C 0.789 mg/mL slightly soluble in water; soluble in most organic solvents |
蒸汽压力 |
1 mmHg at 198.1 °F ; 5 mmHg at 237.4 °F; 760 mmHg at 459.5 °F (NTP, 1992) 0.00371 [mmHg] VP: 1 MM HG AT 78.0 °C 3.71X10-3 mm Hg at 25 °C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3R)-4-[(3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoyl]-3-methyl-1,4-diazepan-2-one](/img/structure/B10758971.png)

![6-Methyl-5-[3-Methyl-3-(3,4,5-Trimethoxyphenyl)but-1-Yn-1-Yl]pyrimidine-2,4-Diamine](/img/structure/B10758974.png)
![3-[4-(2,4-Dimethyl-thiazol-5-YL)-pyrimidin-2-ylamino]-phenol](/img/structure/B10758977.png)
![3-[5-(3-Nitrophenyl)thiophen-2-yl]propanoic acid](/img/structure/B10758980.png)
![5-[(3r)-3-(5-Methoxybiphenyl-3-Yl)but-1-Yn-1-Yl]-6-Methylpyrimidine-2,4-Diamine](/img/structure/B10758983.png)
![2,3-Diphenyl-N-(2-piperazin-1-ylethyl)furo[2,3-B]pyridin-4-amine](/img/structure/B10758989.png)

![N7-Butyl-N2-(5-chloro-2-methylphenyl)-5-methyl[1,2,4]triazolo[1,5-A]pyrimidine-2,7-diamine](/img/structure/B10759012.png)


![(2s)-1-(6h-Indol-3-Yl)-3-{[5-(7h-Pyrazolo[3,4-C]pyridin-5-Yl)pyridin-3-Yl]oxy}propan-2-Amine](/img/structure/B10759027.png)

![N-[(5-chloro-1-benzothiophen-3-yl)methyl]-2-[(2R,6S)-2-chloro-6-hydroxy-5-[(2-pyridin-2-ylethyl)amino]-3,6-dihydropyrazin-1(2H)-yl]acetamide](/img/structure/B10759044.png)
